1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Overview
Description
1-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as BIBP-3226, is a synthetic molecule that has been widely studied in the scientific research community due to its potential applications in various areas. BIBP-3226 is a member of the class of compounds known as spirocyclic piperidines, which are characterized by a cyclic structure with a six-membered ring composed of four carbon atoms and two nitrogen atoms. BIBP-3226 has been found to have a variety of biochemical and physiological effects that make it an attractive candidate for a wide range of research applications.
Scientific Research Applications
Sigma Ligand Research
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives have been extensively studied for their potential as sigma ligands. These compounds, including Lu 28-179, have shown selective affinity for sigma 2 binding sites, demonstrating subnanomolar affinity levels. Research indicates that the structural factors, such as N-substituent size and lipophilicity, significantly influence their affinity and selectivity for sigma 1 and sigma 2 binding sites. Compounds with medium-sized N-substituents have potent but unselective sigma binding, whereas those with longer chain lengths and increased lipophilicity show high affinity and selectivity for sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System (CNS) Agents
Studies have synthesized various derivatives of 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one to explore their potential as CNS agents. Investigations into N-sulfur derivatives and N-heteroatom derivatives of the compound have indicated marked species-specific diuretic and antihypertensive activity, as well as significant antitetrabenazine activity, suggesting potential therapeutic applications in the CNS domain (Klioze & Novick, 1978); (Bauer et al., 1976).
Neurokinin Receptor Antagonists
Research involving spiro-substituted piperidines, including derivatives of 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has focused on developing novel neurokinin receptor antagonists. A study analyzing the structural requirements for NK2 receptor binding highlighted the potential of these compounds as lead structures for developing new antagonists for NK1 and NK2 receptors. The potent inhibitory activity of these compounds against neurokinin-induced bronchoconstriction makes them a promising avenue for therapeutic application (Kubota et al., 1998).
Histamine Release Inhibition
Compounds structurally related to 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been synthesized and evaluated for their ability to inhibit histamine release from mast cells. These findings suggest that modifications of the spiro[isobenzofuran-1,4'-piperidin] structure can lead to potential agents for controlling histamine-mediated conditions (Yamato et al., 1981).
properties
IUPAC Name |
1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXNEAPKBXXMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437639 | |
Record name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
CAS RN |
37663-42-6 | |
Record name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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